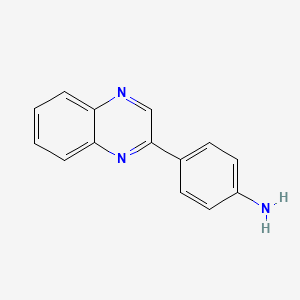

4-Quinoxalin-2-yl-phenylamine

説明

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Organic Chemistry

The study of quinoxalines, also known as benzopyrazines, has a rich history rooted in the foundational work of organic chemistry. acs.org These compounds are characterized by a fused ring system composed of a benzene (B151609) ring and a pyrazine (B50134) ring. acs.orgmtieat.org The classical synthesis methods, such as the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, were established by early pioneers like Körner and Hinsberg. mtieat.org

The significance of the quinoxaline scaffold lies in its remarkable versatility. It is a key constituent in various natural products, including antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. ijpsjournal.com In modern chemistry, quinoxaline derivatives are recognized as crucial building blocks due to their wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. sapub.orgnih.govgoogle.com This has made them a focal point in medicinal chemistry and drug discovery. google.commdpi.comdovepress.com Furthermore, their unique physicochemical properties have led to their use in the development of advanced materials such as organic light-emitting diodes (OLEDs), solar cells, and corrosion inhibitors. case.eduimist.ma

Structural and Chemical Classification within the Quinoxaline Family

Quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂. acs.org Its structure is that of a naphthalene (B1677914) ring where two carbon atoms at positions 1 and 4 have been replaced by nitrogen atoms. sapub.org This core structure, a fusion of benzene and pyrazine rings, is also described as a bioisostere of quinoline (B57606) and naphthalene. acs.org

The quinoxaline family can be broadly classified based on the nature and position of substituents on the core ring system. Simple derivatives involve substitutions on the benzene or pyrazine rings. More complex classifications arise from fused-ring systems or specific oxidation states, such as the widely studied quinoxaline 1,4-dioxides, which exhibit significant biological activities, including antitubercular and cytotoxic effects under hypoxic conditions. ijpsjournal.com The compound at the center of this article, 4-Quinoxalin-2-yl-phenylamine, is a derivative where a phenylamine (aniline) group is attached to the C2 position of the quinoxaline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁N₃ | nih.gov |

| Molecular Weight | 221.26 g/mol | nih.gov |

| IUPAC Name | 4-quinoxalin-2-ylaniline | nih.gov |

| CAS Number | 81622-74-4 | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Solubility (pH 7.4) | 27.4 µg/mL | nih.gov |

Overview of Research Trajectories for Quinoxaline Derivatives

Current research on quinoxaline derivatives is multifaceted, primarily branching into medicinal chemistry and materials science. In the pharmaceutical realm, a major trajectory involves the design and synthesis of novel quinoxaline-based compounds as targeted therapeutic agents. google.com A significant body of research focuses on their potential as anticancer agents, with many derivatives showing activity as kinase inhibitors, which are crucial for regulating cell growth. nih.govgoogle.comdovepress.com For instance, certain quinoxaline compounds have been investigated as inhibitors of receptor tyrosine kinases like FLT3, c-KIT, and VEGFR-2, which are implicated in various cancers. nih.govgoogle.com

Another prominent research trend is the development of more efficient and environmentally friendly "green" synthesis methods. mtieat.org These approaches aim to reduce pollution and reaction times by using recyclable catalysts, microwave assistance, or solvent-free conditions. mtieat.orgijpsjournal.com

In materials science, the focus is on harnessing the unique electronic and photophysical properties of quinoxalines. Their strong electron-accepting nature makes them ideal components for creating donor-π-acceptor (D-π-A) molecules used in organic photovoltaics and OLEDs. case.edu Research is also active in their application as corrosion inhibitors for metals in acidic environments. imist.ma

Specific Placement of this compound within Quinoxaline Research Landscape

The compound this compound (also known as 4-(quinoxalin-2-yl)aniline) primarily serves as a key intermediate or structural scaffold in the synthesis of more complex, biologically active molecules. nih.gov While not typically an end-product for direct application, its structure, which combines the quinoxaline core with a reactive phenylamine group, makes it a valuable building block in medicinal chemistry.

A notable application of this scaffold is in the development of novel anticancer agents. For example, derivatives such as N-(4-(quinoxalin-2-yl)amino)phenyl)benzamides have been synthesized and evaluated for their in-vitro anticancer activity against various tumor cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). nih.gov These studies highlight the importance of the this compound backbone in designing compounds that can induce apoptosis in cancer cells. nih.gov

The synthesis of related structures, such as 2-(3-arylquinoxalin-2-yl)anilines, has been achieved through modern methods like microwave-assisted reactions, demonstrating the ongoing efforts to efficiently produce these valuable intermediates. mdpi.com These syntheses often involve the cyclization of diaminoarenes with appropriate precursors. mdpi.com

In essence, this compound holds its position in the research landscape not as a standalone functional molecule, but as a foundational component upon which a diverse range of potent and specific therapeutic agents are built. Its significance is tied to the successful development of the next generation of quinoxaline-based pharmaceuticals.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Benzopyrazine |

| Echinomycin |

| Levomycin |

| Quinoline |

| Naphthalene |

| Quinoxaline 1,4-dioxide |

| 4-(quinoxalin-2-yl)aniline |

| N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-quinoxalin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOVVPGTGKFAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327883 | |

| Record name | 4-quinoxalin-2-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194689 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81622-74-4 | |

| Record name | 4-quinoxalin-2-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Quinoxalin 2 Yl Phenylamine

Direct Synthesis Approaches

The direct synthesis of the quinoxaline (B1680401) scaffold is predominantly achieved through condensation reactions, a classic and widely utilized method. sapub.orgnih.gov However, the quest for greater efficiency, milder reaction conditions, and structural diversity has led to the development of novel synthetic pathways.

Condensation Reactions for Quinoxaline Ring Formation

The most fundamental approach to constructing the quinoxaline ring system involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This method, first reported in the late 19th century, remains a robust and versatile strategy. researchgate.net

The reaction between o-phenylenediamine and a 1,2-dicarbonyl compound is a facile and extensively used method for synthesizing quinoxalines. sapub.orgnih.gov The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline core. Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of mild acidic reagents, microwave irradiation, and green chemistry approaches utilizing water as a solvent. arkat-usa.orgsapub.orgnih.gov For instance, the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in an aqueous medium at room temperature can produce quinoxalines in high yields without side products. encyclopedia.pub

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Condition | Reactants | Solvent | Temperature | Yield (%) | Reference |

| Glycerol/Water | o-phenylenediamine, 1,2-dicarbonyl | Glycerol/Water | 90 °C | 85-91 | encyclopedia.pub |

| I₂ | o-phenylenediamine, hydroxyl ketone | DMSO | Room Temp | 80-90 | encyclopedia.pub |

| Ammonium Bifluoride | o-phenylenediamine, 1,2-dicarbonyl | aq. Ethanol (B145695) | - | 90-98 | nih.gov |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyl compounds | - | - | 80-97 | nih.gov |

| Microwave Irradiation | o-phenylenediamine, α-dicarbonyl derivatives | Ethanol | - | High | sapub.org |

When an unsymmetrically substituted o-phenylenediamine reacts with an unsymmetrical 1,2-dicarbonyl compound, the formation of two regioisomeric products is possible. The regioselectivity of this condensation is influenced by the electronic nature of the substituents on the diamine ring. thieme-connect.de

The position of the substituent on the benzene (B151609) ring of the o-phenylenediamine affects the nucleophilicity of the two amino groups. thieme-connect.de For example, with an electron-donating group, the amino group further away from the substituent may be more nucleophilic, leading to a preferential reaction at that site. Conversely, an electron-withdrawing group, such as a nitro group, deactivates the adjacent amino group, making the other amino group significantly more nucleophilic and directing the condensation. thieme-connect.de Studies have shown that the presence of a strong acid can also influence the regioselectivity of the reaction. thieme-connect.de In some cases, particularly with electron-withdrawing substituents, a mixture of regioisomers is obtained, although one may predominate. uit.no For instance, in the reaction of unsymmetrical diamines to form spirocyclic quinoxalin-2-ones, the regioselectivity was generally low, but a ratio of up to 4.7:1 could be achieved with electron-withdrawing substituents. uit.no

Reaction of o-Phenylenediamine with Dicarbonyl Compounds

Novel Synthetic Routes to Quinoxaline Derivatives

Beyond the traditional condensation methods, researchers have explored innovative strategies to access quinoxaline derivatives with greater complexity and stereochemical control.

A novel approach to constructing complex spirocyclic systems incorporating a quinoxalin-2-one scaffold involves a photoassisted intramolecular cycloaddition. uit.no This method utilizes the photoactive nature of the quinoxalinone core. By tethering an unsaturated pendant, such as a pyrrole-containing group, to the quinoxalinone, a stereoselective [4+2] cycloaddition can be induced upon irradiation, leading to the formation of enantiopure spirocyclic products. uit.noresearchgate.net This represents an innovative pathway to enantiopure 3,4-dihydroquinoxaline-2-one systems. uit.no

The asymmetric synthesis of quinoxaline derivatives has been achieved through the use of chiral auxiliaries. uit.no One such approach involves the stereoselective substitution of enantiopure aryl α-bromo acetates with o-phenylenediamines. uit.nodntb.gov.ua This method, which can employ crystallization-induced dynamic resolution to obtain the enantioenriched starting material, yields quinoxalin-2-ones in good to excellent yields and with high enantiomeric excess. uit.no Another strategy involves a chiral auxiliary approach where the coupling and subsequent cyclization reactions proceed without racemization, resulting in dihydroquinoxalin-2-ones with excellent enantiomeric excess. uit.no Furthermore, iridium-catalyzed asymmetric hydrogenation of quinoline (B57606) derivatives using chiral ligands has been shown to be an effective method for producing chiral tetrahydroquinolines with high enantioselectivity. ajchem-b.com Similarly, chiral cationic ruthenium diamine catalysts have been successfully employed for the enantioselective hydrogenation of 2- and 2,3-substituted quinoxalines. acs.org

Michael Addition/Cyclization Cascade Processes

The synthesis of the quinoxaline core, particularly quinoxalin-2-one derivatives, can be achieved through Michael addition/cyclization cascade reactions. This strategy provides an efficient pathway to substituted quinoxalin-2-ones from readily available starting materials. uit.no A common approach involves the reaction of o-phenylenediamines with electrophilic partners that can undergo a Michael addition followed by an intramolecular cyclization.

For instance, a method for synthesizing 3-nitromethyl substituted quinoxalin-2-ones utilizes a Michael-addition/cyclization cascade process between o-phenylenediamines and a suitable Michael acceptor. uit.no This reaction can proceed with both symmetrical and unsymmetrical o-phenylenediamines, yielding products in moderate to good yields (51-81%). uit.no Although this method produces a quinoxalin-2-one core rather than a simple quinoxaline, the resulting nitromethyl group can be subsequently eliminated to yield the corresponding quinoxalin-2(1H)-one. uit.no

Another variation involves the reaction of o-phenylenediamine with maleic acid derivatives, which affords 3-substituted 3,4-dihydroquinoxalin-2-ones through a similar cascade process. uit.no Furthermore, cascade reactions involving C-H oxidation of phenols to generate o-quinone methides, followed by a Michael addition/cyclization with a suitable nucleophile, represent a streamlined method for creating related heterocyclic systems. nih.gov While not a direct synthesis of 4-Quinoxalin-2-yl-phenylamine, these cascade processes are fundamental in constructing the core quinoxaline ring system from which it and its derivatives can be accessed. frontiersin.org

Post-Synthetic Modification and Derivatization

Once the this compound scaffold is formed, it serves as a versatile platform for further chemical elaboration through post-synthetic modifications. These modifications can be selectively targeted to either the phenylamine moiety or the quinoxaline ring system.

Introduction of Functional Groups to the Phenylamine Moiety

The phenylamine portion of the molecule contains a primary amine (-NH₂) group attached to a benzene ring. nih.govlibretexts.org The lone pair of electrons on the nitrogen atom activates the benzene ring, increasing its electron density and making it more susceptible to electrophilic substitution reactions compared to benzene itself. libretexts.orgsavemyexams.com This enhanced reactivity allows for the introduction of various functional groups under relatively mild conditions.

A straightforward modification is the acetylation of the amino group. The reaction of 2-(4-aminophenyl) quinoxaline with acetic anhydride (B1165640) leads to the formation of its acetylamino derivative, demonstrating a common method to protect the amine or modify its electronic properties. ekb.eg Similarly, electrophilic substitution reactions like bromination can occur on the activated phenyl ring. Phenylamines typically react readily with aqueous bromine at room temperature to yield poly-brominated products, with the incoming electrophiles directed to the ortho and para positions (2, 4, and 6 positions) relative to the amine group. savemyexams.com

Modifications of the Quinoxaline Ring System

The quinoxaline ring itself is a robust heterocyclic system amenable to a variety of chemical transformations for structural diversification.

Chemoselective reactions allow for the modification of one specific site within a molecule that has multiple reactive centers. In the context of quinoxaline derivatives, this is crucial for building complex structures. A key example is the modification of related quinoxaline-2(1H)-thiones, which exist in a tautomeric equilibrium between the thione and thiol forms. nih.gov This equilibrium allows for selective alkylation reactions at either the sulfur or nitrogen atoms.

The reaction of 3-phenylquinoxaline-2(1H)-thione with acrylic acid derivatives, such as methyl acrylate, proceeds via a chemoselective Michael reaction to afford S-alkylated products in good yields. nih.gov This S-alkylation is confirmed by spectroscopic analysis, which shows characteristic signals for the newly formed thioether linkage, distinguishing it from potential N-alkylation products. nih.gov Such chemoselective elaborations provide precursors for further functionalization, such as the introduction of peptide chains. nih.govacs.org

The azide (B81097) coupling method is a well-established and important technique in peptide synthesis used to form amide bonds, noted for minimizing racemization during the coupling of amino acids. acs.orgraco.cat This method can be effectively applied to quinoxaline derivatives to introduce amino acid and other amine residues.

The process typically begins with a quinoxaline derivative containing a carboxylic ester group. This ester is first converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. nih.govacs.org The resulting hydrazide is then treated with a mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures to generate a highly reactive acyl azide intermediate in situ. acs.orgresearchgate.net This acyl azide is not isolated but is immediately reacted with the nucleophilic amino group of an amino acid ester or an amine. acs.orgresearchgate.net This final step forms a stable amide bond, effectively coupling the amino acid or amine residue to the quinoxaline scaffold. acs.org

This methodology has been successfully used to prepare a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides. nih.govacs.org

Table 1: Examples of Amino Acid Methyl Esters Coupled to a Quinoxaline Scaffold via Azide Method acs.org

| Amino Acid Used (as Methyl Ester Hydrochloride) | Resulting Functional Group |

| Glycine | -NH-CH₂-COOCH₃ |

| β-Alanine | -NH-CH₂-CH₂-COOCH₃ |

| L-Valine | -NH-CH(CH(CH₃)₂)-COOCH₃ |

| L-Leucine | -NH-CH(CH₂CH(CH₃)₂)-COOCH₃ |

| L-Aspartic Acid | -NH-CH(CH₂COOH)-COOCH₃ |

| L-Glutamic Acid | -NH-CH(CH₂CH₂COOH)-COOCH₃ |

| L-Methionine | -NH-CH(CH₂CH₂SCH₃)-COOCH₃ |

Chemoselective Reactions for Structural Elaboration

Synthesis of Related Quinoxaline-Phenylamine Conjugates

The synthesis of conjugates linking quinoxaline and phenylamine-type moieties is an area of interest, particularly in materials science and medicinal chemistry. These conjugates often pair an electron-accepting unit, like quinoxaline, with an electron-donating unit.

One strategy involves attaching donor units such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) or bis(4-(tert-butyl)phenyl)amine to a pyrazinoquinoxaline acceptor through a phenyl ring spacer. chemrxiv.org The phenyl spacer helps to create a sufficient twist between the donor and acceptor components, which is crucial for their electronic properties. chemrxiv.org

In another approach, complex heterocyclic systems are built by synthesizing pyrazole-based conjugates. For example, 3-(heteroaryl)-4-(quinoxalin-6-yl)pyrazoles can be synthesized and subsequently functionalized. mdpi.com The synthesis starts by creating (phenylamino)methylphosphonates from heteroaryl aldehydes. mdpi.com These intermediates are then used to form a pyrazole (B372694) ring attached to the quinoxaline core. The final step involves N-alkylation of the pyrazole ring with reagents like 2-chloro-N-phenylacetamide to introduce further diversity, yielding complex conjugates. mdpi.com

N-(4-(quinoxalin-2-yl)amino)phenyl)substituted Benzene Sulfonamide Derivatives

The synthesis of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives involves a multi-step process. Initially, quinoxaline derivatives can be prepared through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov A subsequent key step is the chlorosulfonation of a suitable quinoxaline precursor, such as 2-(4-methoxyphenyl)quinoxaline, using chlorosulfonic acid to produce the corresponding sulfonyl chloride. researchgate.netnih.gov This intermediate, quinoxaline sulfonyl chloride, is then reacted with various substituted aromatic amines. mdpi.com

This reaction is often carried out under solvent-free conditions, which aligns with green chemistry principles. nih.govmdpi.com The reactivity of the aromatic amines is influenced by the nature of their substituents. Amines with electron-donating groups (EDG), like methyl and methoxy, tend to react faster and result in higher yields, typically within 3-10 minutes. mdpi.com Conversely, amines bearing electron-withdrawing groups (EWG) lead to lower yields, and those with strong EWGs, such as a nitro group, may not react under these conditions. mdpi.com

An alternative route involves the reaction of o-phenylenediamine with phenacyl bromide in ethanol under reflux conditions, which is also a catalyst-free method. nih.gov This produces a quinoxaline derivative that can be further modified in a two-step sequence to yield the desired sulfonamides. nih.gov

Table 1: Synthesis of Substituted Quinoxaline Sulfonamide Derivatives mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Quinoxaline Sulfonyl Chloride | Substituted Aromatic Amine | Neat, Eco-friendly | Substituted Quinoxaline Sulfonamide | Good to Excellent |

This table illustrates the general reaction for the synthesis of substituted quinoxaline sulfonamide derivatives.

Research has shown that the substitution pattern on the benzene sulfonamide moiety can significantly influence the biological activity of these compounds. For instance, in a series of methylquinoxaline benzene sulfonamide derivatives, substitution with a para-electron withdrawing group was found to be more favorable than a para-electron donating group. nih.gov

(3-oxo-3,4-dihydro-quinoxalin-2-yl-amino)-benzamide Derivatives

The synthesis of (3-oxo-3,4-dihydro-quinoxalin-2-yl-amino)-benzamide derivatives represents another important chemical transformation. One documented method involves the N-alkylation of either methyl 2-azido-2-benzamidoacetate or methyl 2-bromo-2-benzamidoacetate with o-phenylenediamine. researchgate.net This reaction is conducted in acetone (B3395972) with diisopropylethylamine (DIEPA) serving as a base, leading to the formation of N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide in high yield. researchgate.net The structure of the resulting compound is typically confirmed using spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry. researchgate.net

Another approach to creating related structures involves the reaction of 6-(4-aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione with various acyl halides. nih.gov This allows for the introduction of different amide functionalities. The synthesis of the quinoxaline-2,3-dione precursor itself is a multi-step process that can start from p-aminophenol. nih.gov

A patent has described a general formula for pharmaceutically active quinoxalinones, including (3-oxo-3,4-dihydro-quinoxalin-2-yl-amino)-benzamide derivatives, highlighting their potential use as glycogen (B147801) phosphorylase inhibitors. wipo.int

Table 2: Synthesis of N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield |

| Methyl 2-azido-2-benzamidoacetate | o-phenylenediamine | Acetone | DIEPA | N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide | High |

| Methyl 2-bromo-2-benzamidoacetate | o-phenylenediamine | Acetone | DIEPA | N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide | High |

This table summarizes the key reagents and conditions for the synthesis of N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives to develop more sustainable and environmentally friendly processes.

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in the green synthesis of quinoxalines is the development of catalyst-free and solvent-free methods. One such protocol involves the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds through mechanochemical agitation in a mini cell homogenizer. rsc.org This method is not only rapid, affording the desired quinoxalines in minutes, but also highly efficient, often resulting in quantitative yields. rsc.org The process is work-up and purification-free, and since the only byproduct is water, the E-factor (Environmental Factor) is practically zero. rsc.org

Another catalyst-free approach involves the reaction of o-phenylenediamine and phenacyl bromide under reflux in ethanol, a greener solvent. nih.gov This method has been successfully used to prepare quinoxaline derivatives that can be further converted into sulfonamides. nih.gov The reaction of quinoxaline sulfonyl chloride with various aryl amines can also be performed under solvent-free conditions, yielding the final products in moderate to high yields. nih.gov These methods avoid the use of potentially toxic catalysts and hazardous organic solvents, making them attractive for sustainable chemical production. scirp.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. udayton.edunih.govmdpi.com This technique has been effectively applied to the synthesis of quinoxaline derivatives. udayton.edunih.gov

For example, the reaction of dichloroquinoxaline with various nucleophiles can be carried out in a microwave synthesizer at 160°C for just 5 minutes, without the need for a catalyst. udayton.edu This method has been used to produce a range of quinoxaline derivatives, including those with oxygen and nitrogen-containing nucleophiles. udayton.edu The rapid and efficient nature of microwave-assisted synthesis makes it a valuable green alternative to traditional synthetic protocols that often require prolonged reaction times and harsh conditions. udayton.edunih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis udayton.edumdpi.com

| Reaction | Method | Reaction Time | Catalyst | Yield |

| Dichloroquinoxaline + Nucleophile | Microwave-Assisted | 5 minutes | None | High |

| Various Quinoxaline Syntheses | Conventional Heating | Hours to Days | Often Required | Variable |

This table provides a general comparison between microwave-assisted and conventional heating methods for the synthesis of quinoxaline derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

For a derivative, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]acetate, the ¹H NMR spectrum shows signals at δ 6.10 (NH), δ 3.99 (NHCH₂), δ 3.67 (OCH₃), δ 3.51 (SCH₂), and δ 2.70 ppm (CH₂CO). acs.org The ¹³C NMR spectrum for the same compound displays signals at 52.3 (OCH₃), 41.3 (NHCH₂), 35.8 (SCH₂), and 26.1 ppm (CH₂CO). acs.org In another example, the ¹H NMR spectrum of 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide reveals aromatic protons between δ 8.09 and 7.42 ppm, a broad singlet for the amine protons at δ 5.71 ppm, and two triplets for the propyl chain at δ 3.53 and 2.87 ppm. acs.org The corresponding ¹³C NMR spectrum shows the carbonyl carbon at δ 169.8 ppm and aromatic carbons in the range of δ 155.4 to 127.5 ppm. acs.org

Detailed analysis of the ¹H and ¹³C NMR spectra for various quinoxaline (B1680401) derivatives confirms the proposed structures. acs.orgacs.orgchemrxiv.org For instance, the presence of characteristic peaks in the ¹H NMR spectra, such as those for azomethine groups or the formation of an oxadiazoline ring, provides clear evidence for specific structural features. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Quinoxaline Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]acetate | CDCl₃ | 8.04 (d), 7.92 (d), 7.71–7.56 (m), 7.47–7.44 (m), 6.10 (br s, NH), 3.99 (d, NHCH₂), 3.67 (s, OCH₃), 3.51 (t, SCH₂), 2.70 (t, CH₂CO) acs.org |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | CDCl₃ | 8.09 (d), 8.03 (d), 7.75–7.56 (m), 7.47–7.42 (m), 5.71 (br s, NH₂), 3.53 (t, SCH₂), 2.87 (t, CH₂CONH₂) acs.org |

| 4-(N-quinoxalin-2-ylsulfamoyl)phenyl derivative | DMSO-d₆ | 10.49 (s, SO₂NH), 8.59 (s, CH quinoxaline), 8.23-6.56 (m, Ar-H + NH), 4.26 (s, NH₂) aensiweb.com |

Table 2: Representative ¹³C NMR Spectral Data for Quinoxaline Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]acetate | CDCl₃ | 171.2 (C=O), 170.3 (C=O), 154.9, 153.5, 141.4, 139.5, 137.2, 129.9, 129.8, 129.3, 129.0, 128.4, 128.3, 127.5 (C Ar), 52.3 (OCH₃), 41.3 (NHCH₂), 35.8 (SCH₂), 26.1 (CH₂CO) acs.org |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | CDCl₃ | 169.8 (C=O), 155.4, 153.8, 141.1, 139.0, 137.5, 130.0, 129.6, 129.4, 127.5 (C Ar), 37.8 (SCH₂), 28.7 (CH₂CO) acs.org |

| 2,3-diphenylquinoxaline | CDCl₃ | 153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, 128.36 rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. savemyexams.com The molecular ion peak (M+) provides the molecular mass of the compound. savemyexams.com

For 4-Quinoxalin-2-yl-phenylamine, the molecular formula is C₁₄H₁₁N₃, which corresponds to a molecular weight of 221.26 g/mol . nih.govcalpaclab.com In mass spectrometry, fragmentation of the molecular ion provides valuable structural information. uni-saarland.de Common fragmentation patterns involve the loss of stable neutral molecules or the formation of characteristic fragment ions. savemyexams.comlibretexts.org For example, in the mass spectrum of phenylalanine, significant fragments are observed corresponding to the loss of a COOH group and the side chain. researchgate.net The fragmentation of cyclic ethers can also lead to characteristic ions, which are important for their identification, especially when the parent peak is absent. nsf.gov

For quinoxaline derivatives, mass spectrometry confirms the expected molecular weights. For instance, a derivative, 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide, shows a sodium adduct ion [M+Na]⁺ at m/z 332, consistent with its molecular weight of 309.4 g/mol . acs.org Another derivative, 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile, exhibits a sodium adduct ion [M+Na]⁺ at m/z 314. acs.org

Table 3: Mass Spectrometry Data for Quinoxaline Derivatives

| Compound | Ionization Mode | Observed m/z | Interpretation |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | MALDI, positive | 332 | [M+Na]⁺ acs.org |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | MALDI, positive | 314 | [M+Na]⁺ acs.org |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate | MALDI, positive | 347 | [M+Na]⁺ acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nist.gov Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint.

For a series of novel pyrrolo, pyrrolo[2,3-d]pyrimidinone, and pyrrolo[2,3-b]quinoxaline derivatives, IR spectroscopy was used to identify key functional groups. aensiweb.com For example, the IR spectrum of 4-amino-3-cyano-5-(phenylamino)-N-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thiophene-2-carboxamide showed characteristic absorption bands for NH and NH₂ groups (3429-3256 cm⁻¹), aromatic C-H (3042 cm⁻¹), a cyano group (2205 cm⁻¹), a carbonyl group (1682 cm⁻¹), and sulfonyl groups (1313, 1148 cm⁻¹). aensiweb.com

Table 4: Characteristic IR Absorption Bands for a Quinoxaline Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| NH, NH₂ | 3429, 3390, 3378, 3256 aensiweb.com |

| C-H (aromatic) | 3042 aensiweb.com |

| C≡N (cyano) | 2205 aensiweb.com |

| C=O (carbonyl) | 1682 aensiweb.com |

| SO₂ | 1313, 1148 aensiweb.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound.

The structures of various newly synthesized quinoxaline derivatives have been confirmed by elemental analysis. acs.orgacs.org For example, for 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide, the calculated elemental composition for C₁₇H₁₅N₃OS was C, 66.00%; H, 4.89%; N, 13.58%. acs.org The found values were in close agreement with the calculated percentages. acs.org Similarly, for 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile (C₁₇H₁₃N₃S), the calculated values were C, 70.08%; H, 4.50%; N, 14.42%, which matched the experimental findings. acs.org

Table 5: Elemental Analysis Data for Quinoxaline Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | C₁₇H₁₅N₃OS | C: 66.00, H: 4.89, N: 13.58 | C: 65.87, H: 4.69, N: 13.41 acs.org |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | C₁₇H₁₃N₃S | C: 70.08, H: 4.50, N: 14.42 | C: 69.87, H: 4.39, N: 14.31 acs.org |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate | C₁₇H₁₆N₄OS | C: 62.94, H: 4.97, N: 17.27 | C: 62.85, H: 4.91, N: 17.14 acs.org |

Crystallography and X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystallography, particularly single-crystal X-ray diffraction (XRD), provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. researchgate.net This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions. redalyc.org

While specific crystallographic data for this compound was not found in the provided search results, the technique has been widely applied to determine the structures of other quinoxaline derivatives and related heterocyclic compounds. redalyc.orgresearchgate.netnih.gov For example, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol was determined by single-crystal X-ray diffraction, revealing a nearly coplanar structure with specific dihedral angles and intermolecular hydrogen bonding. redalyc.org The composition and structures of various compounds are often determined using a combination of physicochemical methods, including single-crystal X-ray diffraction analysis. researchgate.net The experimental powder X-ray diffraction (PXRD) patterns are often compared with calculated patterns to confirm the homogeneity of bulk samples. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Quinoxalin 2 Yl Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the electronic structure and properties of molecules. For 4-Quinoxalin-2-yl-phenylamine, these computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net This method allows for the prediction of various molecular properties by calculating the electron density.

Prediction of Electronic Structure Parameters

DFT calculations are employed to determine key electronic structure parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies are crucial in determining the molecule's ability to donate or accept electrons, respectively. numberanalytics.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.com

For quinoxaline-based systems, the electronic properties can be tuned by introducing different electron-donating or electron-accepting groups. chemrxiv.org This strategic molecular design influences the HOMO and LUMO energy levels, thereby affecting the photophysical and electrochemical properties of the resulting compounds. chemrxiv.org

Analysis of Redox Properties and Electrochemical Potentials

Computational methods, especially DFT, are valuable for predicting the electrochemical behavior of quinoxaline derivatives. mdpi.com The redox properties of these compounds are directly related to their HOMO and LUMO energy levels. The oxidation potential corresponds to the HOMO level, while the reduction potential is related to the LUMO level. chemrxiv.org

Studies on related quinoxaline derivatives have shown that DFT calculations can predict reduction potentials with a strong correlation to experimental data, particularly for the first reduction wave. mdpi.commdpi.com For instance, in a study of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the B3LYP functional with the cc-pVTZ basis set accurately predicted the first reduction potential. mdpi.com However, the prediction of subsequent reduction potentials can be less accurate. mdpi.commdpi.com The electrochemical potentials are often calculated relative to a reference electrode, such as the ferrocene/ferrocenium (Fc/Fc+) couple. mdpi.com

The following table summarizes representative calculated electrochemical data for related quinoxaline derivatives, illustrating the application of DFT in predicting these properties.

| Compound Family | Basis Set | Property | Calculated Value Range (V) | Experimental Value Range (V) |

| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | 6-31G | Wave 1 Reduction Potential | -0.9437 to -1.2280 | -1.154 to -1.333 |

| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | lanl2dz | Wave 1 Reduction Potential | -0.9956 to -1.2573 | -1.154 to -1.333 |

| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | cc-pVTZ | Wave 1 Reduction Potential | Well-behaved within expected range | -1.154 to -1.333 |

| 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives | lanl2dz | Wave 2 Reduction Potential | -2.30 to -3.36 | -1.391 to -1.91 |

Data sourced from studies on related quinoxaline derivatives. mdpi.commdpi.commdpi.com

Influence of Basis Sets on Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. computationalscience.orgmit.edu A minimal basis set, like STO-3G, uses the minimum number of functions required to contain the electrons of a neutral atom. computationalscience.org More flexible and accurate results are typically obtained with larger basis sets, such as split-valence or double-zeta (DZ) basis sets, which use multiple functions to describe each atomic orbital. uba.ar

For quinoxaline derivatives, studies have compared the performance of different basis sets, including 6-31G, lanl2dz, and cc-pVTZ. researchgate.netmdpi.commdpi.com It has been demonstrated that more robust basis sets, like the triple-zeta cc-pVTZ, can provide improved predictions of electrochemical potentials compared to smaller basis sets. researchgate.netmdpi.com The inclusion of polarization and diffuse functions in the basis set, denoted by symbols like (d,p) or ++, can further enhance the accuracy by allowing for more flexibility in the description of the electron distribution. researchgate.netuba.ar The choice of basis set represents a trade-off between computational cost and accuracy, with larger basis sets requiring significantly more computational resources. computationalscience.orgmit.edu

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. numberanalytics.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

According to FMO theory, chemical reactions and electronic interactions are primarily governed by the interactions between the HOMO of one molecule (the electron donor or Lewis base) and the LUMO of another (the electron acceptor or Lewis acid). wikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals dictate the feasibility and outcome of a chemical reaction. wikipedia.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. pomics.com While specific docking studies for this compound are not extensively reported in the provided context, the general applicability of these methods to quinoxaline derivatives is well-established in the field of drug design and materials science. nih.govfu-berlin.deresearchgate.net

Docking studies can elucidate the binding mode of a ligand within the active site of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov For example, in the design of novel enzyme inhibitors, docking is used to predict how a quinoxaline derivative might interact with the amino acid residues of the enzyme's active site. nih.gov Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time. fu-berlin.deresearchgate.net These computational approaches are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the biological activity of a series of compounds and guide the design of new, more potent analogues. nih.gov

Ligand-Protein Interactions and Binding Affinity.arxiv.orgchemrxiv.org

Computational docking and molecular dynamics simulations have been instrumental in understanding how this compound and its analogs interact with various protein targets. These studies provide insights into the binding modes and affinities that govern the compound's biological effects.

Allosteric Inhibition Mechanisms.elifesciences.orgnih.gov

Research has pointed towards an allosteric mechanism of inhibition for certain quinoxaline-based compounds. nih.gov Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's activity. elifesciences.orgnih.govnih.gov

For instance, quinoxaline-based inhibitors have been identified as allosteric inhibitors of the flavivirus NS2B/NS3 protease. nih.gov Enzymatic assays and mutational analyses support a noncompetitive inhibition mechanism, suggesting that these compounds likely compete with the NS2B cofactor for binding to the protease domain. nih.gov This allosteric binding is a promising strategy for developing antiviral agents against flaviviruses like Dengue and Zika virus. nih.gov

Similarly, studies on other enzymes, such as trypanosomatid pyruvate (B1213749) kinases, have also highlighted the potential for allosteric inhibition by small molecules, further underscoring the importance of this mechanism in drug design. elifesciences.org

Identification of Key Binding Site Residues.nih.gov

Molecular docking studies have been crucial in identifying the specific amino acid residues that are key to the binding of quinoxaline derivatives to their protein targets. For example, in the context of targeting the epidermal growth factor receptor (EGFR), docking studies of quinoxaline derivatives have revealed important interactions within the receptor's binding pocket. nih.gov

One study on new quinoxaline derivatives as EGFR targeting agents found that the most potent compounds formed strong interactions with key residues in the EGFR protein (PDB ID: 4HJO). nih.gov While the specific residues for this compound itself are not detailed in the provided search results, the general findings for related quinoxaline scaffolds highlight the importance of the quinoxaline ring in establishing essential interactions. acs.org For instance, in the case of α-amino acid-linked quinoxaline-2,3-dione analogues binding to the glutamate (B1630785) receptor subtype GluK1, interactions were observed with residues such as Arg523, Thr518, and Pro516. mcgill.ca

Table 1: Key Binding Site Residues for Quinoxaline Derivatives

| Protein Target | Key Interacting Residues | Reference |

|---|---|---|

| Glutamate Receptor (GluK1) | Arg523, Thr518, Pro516 | mcgill.ca |

| Flavivirus NS2B/NS3 Protease | Q74, W83, I123, N152, V155 (in the proposed allosteric site) | nih.gov |

Pharmacophore Feature Prediction and Comparison with Reference Compounds.jppres.comnih.govdovepress.com

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These models are valuable tools for virtual screening and the design of new, more potent compounds. jppres.comnih.gov

For quinoxaline derivatives, pharmacophore models have been developed based on their interactions with various protein targets. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. jppres.commdpi.com By comparing the pharmacophore of this compound with those of known active compounds, researchers can predict its potential biological activity and identify opportunities for structural modification to enhance its potency and selectivity. nih.gov

While a specific pharmacophore model for this compound is not available in the search results, studies on related quinoxaline-based inhibitors provide insights into the likely key features. For example, a pharmacophore model for Brd4 protein inhibitors included hydrophobic features, a negative ionizable group, and a hydrogen bond acceptor. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Methods.nih.govresearchgate.netacs.org

Computational methods play a pivotal role in understanding the structure-activity relationships (SAR) of quinoxaline derivatives. nih.govresearchgate.net SAR studies aim to correlate the chemical structure of a compound with its biological activity, providing a roadmap for the design of more effective drugs. acs.org

Correlation of Electronic Structure with Biological Activity.mdpi.com

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, can significantly influence its biological activity. mdpi.commdpi.com Computational studies have been used to investigate the electronic properties of quinoxaline derivatives and correlate them with their observed biological effects. mdpi.com

For instance, studies on quinoxaline 1,4-di-N-oxide derivatives have shown a correlation between their reduction potentials and their anti-tumor and anti-tuberculosis activities. mdpi.commdpi.com The ease of reduction of these compounds, which is related to their electronic structure, is often linked to their mechanism of action. mdpi.com Computational methods can predict these electrochemical properties, providing a powerful tool for screening and designing new quinoxaline-based therapeutic agents. mdpi.commdpi.com

Impact of Substituent Effects on Activity.mdpi.com

The nature and position of substituents on the quinoxaline ring system can have a profound impact on the biological activity of the resulting compounds. mdpi.com Computational SAR studies help to rationalize these effects and guide the synthesis of new analogs with improved properties.

For example, in a study of quinoxaline urea (B33335) analogs as IKKβ inhibitors, it was found that the introduction of specific substituents led to a significant increase in potency and oral bioavailability. nih.gov Similarly, for quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-TB activity was found to be dependent on the nature of the substituent in the carboxylate group. frontiersin.org The presence of electron-withdrawing groups on the quinoxaline ring has also been shown to enhance the activity of some derivatives. frontiersin.org

Table 2: Impact of Substituents on the Activity of Quinoxaline Derivatives

| Substituent Type/Position | Effect on Activity | Reference |

|---|---|---|

| Electron-withdrawing groups on the quinoxaline ring | Generally increases activity | frontiersin.org |

| Substituents on the carboxylate group of quinoxaline-2-carboxylate 1,4-dioxides | Modulates anti-TB activity (benzyl > ethyl > etc.) | frontiersin.org |

| N-methylpyrazole group in quinoxaline analogs | Increased induction of caspase activation | nih.gov |

Biological Activities and Mechanistic Studies of 4 Quinoxalin 2 Yl Phenylamine and Its Derivatives

Anticancer and Antitumor Activities

Research has established that compounds bearing the quinoxaline (B1680401) moiety exhibit significant anticancer properties through diverse mechanisms. nih.gov These mechanisms include the inhibition of critical enzymes like tyrosine kinases, the induction of programmed cell death (apoptosis), interference with DNA synthesis, and the modulation of the tumor microenvironment. acs.orgnih.gov The versatility of the quinoxaline structure allows for synthetic modifications, leading to derivatives with potent and sometimes selective antitumor effects. nih.govnih.gov

A significant body of research has demonstrated the cytotoxic effects of 4-quinoxalin-2-yl-phenylamine derivatives against a panel of human cancer cell lines. The most commonly studied lines include HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma). nih.govresearchgate.net

Several studies have synthesized and evaluated series of quinoxaline derivatives, revealing compounds with potent antiproliferative activity. For instance, in one study, a derivative identified as compound VIIIc, which features a 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea moiety, showed notable activity against HCT116 and MCF-7 cell lines, with IC₅₀ values of 2.5 µM and 9.0 µM, respectively. nih.gov Another derivative, compound VIIIa, was particularly effective against the HepG2 cell line with an IC₅₀ of 9.8 µM. nih.gov Similarly, other research has identified quinoxaline-thiazolidin-4-one hybrids, such as compound 16f, which displayed potent inhibition of HepG2 (IC₅₀ = 6.19 µM) and MCF-7 (IC₅₀ = 5.10 µM) cells. mdpi.com

Further investigations into nih.govmdpi.comsci-hub.setriazolo[4,3-a]quinoxaline derivatives found that MCF-7 was the most sensitive cell line to these new compounds. sci-hub.se Among these, compound 12d was the most potent against all three cell lines: HepG2 (IC₅₀ = 22.08 µM), HCT116 (IC₅₀ = 27.13 µM), and MCF-7 (IC₅₀ = 17.12 µM). sci-hub.se Studies on quinoxaline derivatives coupled with amino acids also yielded compounds with significant cytotoxicity, with some exhibiting IC₅₀ values as low as 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cell lines. acs.org

| Compound | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |

|---|---|---|---|---|

| VIIIc | 2.5 µM | Moderate Activity | 9.0 µM | nih.gov |

| VIIIa | Moderate Activity | 9.8 µM | No Remarkable Activity | nih.gov |

| 16f | 8.37 µM | 6.19 µM | 5.10 µM | mdpi.com |

| 12d | 27.13 µM | 22.08 µM | 17.12 µM | sci-hub.se |

| XVa | Data not available | No Remarkable Activity | 5.3 µM | nih.gov |

| Compound 9 | 1.9 µg/mL | Data not available | Data not available | acs.org |

| Active Compounds (Range) | 1.9–7.52 µg/mL | Data not available | 2.3–6.62 µg/mL | acs.org |

The anticancer effects of this compound and its derivatives are attributed to their ability to interfere with multiple cellular pathways critical for cancer cell proliferation and survival. nih.gov

One of the primary mechanisms by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein tyrosine kinases (PTKs). nih.govekb.eg These enzymes are crucial for cell signaling pathways that control cell growth, proliferation, and division. nih.govacs.org Dysregulation of PTK activity is a hallmark of many cancers. acs.org Quinoxaline derivatives have been identified as potent, ATP-competitive inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met kinase. ekb.egnih.gov

VEGFR-2 is a pivotal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. sci-hub.se Several quinoxaline-based derivatives have been specifically designed and evaluated for their VEGFR-2 inhibitory activity. nih.govresearchgate.net While some highly cytotoxic compounds like VIIIc showed only weak activity against VEGFR-2, other series have been optimized for potent inhibition. nih.govresearchgate.net For example, N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which are structurally related to quinoxalines, were found to be potent VEGFR-2 inhibitors, with one compound (Ki8751) inhibiting VEGFR-2 phosphorylation with an IC₅₀ value of 0.90 nM. nih.gov The inhibition of the c-Met kinase pathway, which can lead to tumor development and metastasis when deregulated, is another established mechanism for quinoxaline compounds. ekb.egnih.gov

Beyond inhibiting proliferative signals, quinoxaline derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govnih.gov This is a critical mechanism for an effective anticancer agent. ekb.eg

Studies have demonstrated that treatment with certain quinoxaline derivatives leads to classic signs of apoptosis. For example, compound VIIIc was found to cause a significant disruption in the cell cycle of HCT116 cells, inducing cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest prevents the cells from dividing and can trigger apoptosis. researchgate.net Further analysis using Annexin V-FITC staining confirmed that this compound increased the percentage of apoptotic cells in a time-dependent manner. researchgate.net Other research on different quinoxaline derivatives confirmed their ability to arrest the cell cycle and induce apoptosis in prostate cancer (PC-3) cells. nih.gov This apoptotic induction was linked to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Another key target for quinoxaline-based anticancer agents is human thymidylate synthase (hTS). acs.orgnih.gov This enzyme is vital for the de novo synthesis of thymidylate, a necessary precursor for DNA replication and repair. acs.orgnih.gov Inhibiting hTS disrupts DNA synthesis, leading to cell death, and it is a validated target for clinically important anticancer drugs. nih.gov

Several studies have synthesized quinoxaline derivatives and investigated their mechanism of action through molecular modeling. acs.orgresearchgate.net These in silico studies suggested that the antiproliferative activity of certain derivatives was due to their binding affinity to an allosteric site on the hTS homodimer. acs.orgresearchgate.net This binding is thought to stabilize an inactive conformation of the enzyme, effectively inhibiting its function. researchgate.net The quinoxaline ring has been identified as a suitable scaffold for carrying side chains that can interact with this allosteric site, making it a promising platform for developing novel hTS inhibitors. acs.orgresearchgate.net

Solid tumors often contain regions with low oxygen levels, a condition known as hypoxia. researchgate.netnih.gov Hypoxia is a major factor in tumor resistance to both chemotherapy and radiation therapy. researchgate.netnih.gov A unique mechanism of action for a specific class of quinoxaline derivatives involves the selective targeting of these hypoxic cells. nih.govnih.gov

Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of bioreductive prodrugs that are relatively non-toxic in normal oxygen conditions but become activated into potent cytotoxic agents under the hypoxic conditions found in tumors. nih.govnih.gov This hypoxia-selective toxicity can be substantial, with some QdNOs being 50- to 100-fold more cytotoxic to hypoxic cells compared to cells in normal oxygen (oxia). nih.gov Furthermore, these activated compounds can modulate the tumor's response to hypoxia by affecting the Hypoxia-Inducible Factor 1α (HIF-1α). nih.govnih.gov HIF-1α is a key transcription factor that helps tumor cells adapt to low oxygen by promoting angiogenesis and metastasis. nih.gov The most potent QdNOs have been shown to significantly reduce the levels of both HIF-1α transcript and protein, thereby counteracting the tumor's survival mechanisms in a hypoxic environment. nih.gov

Mechanisms of Antiproliferative Activity

Inhibition of Human Thymidylate Synthase (hTS)

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. nih.govtandfonline.comresearchgate.netarcjournals.org The versatility of the quinoxaline ring allows for substitutions that can modulate the antimicrobial spectrum and potency. nih.gov

Antibacterial Activity (e.g., against Escherichia coli)

The antibacterial potential of quinoxaline derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.comresearchgate.net In the context of derivatives related to this compound, several studies have highlighted their efficacy. For instance, a series of novel 2,3-diaminoquinoxaline derivatives were synthesized and evaluated for their antibacterial activity. tandfonline.com

One study reported the synthesis of 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines, which are structurally related to the core compound. Several of these derivatives, specifically compounds 5c , 5d , 7a , 7c , and 7e , showed high activity against Escherichia coli. nih.gov The antibacterial activity was determined using the agar (B569324) plate disc diffusion method. nih.gov Another study synthesized a series of 18 novel 2,3-substituted-quinoxaline derivatives and tested their activity against E. coli, although in this particular study, none of the synthesized compounds were active against the tested strain. arcjournals.orgarcjournals.org

The introduction of different substituents on the phenylamine moiety and the quinoxaline ring has been shown to significantly influence antibacterial potency. For example, the presence of a nitro group on the quinoxaline ring is thought to alter the DNA structure of bacterial cells, thereby inhibiting DNA synthesis and contributing to the antibacterial profile. tandfonline.com

**Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives against *Escherichia coli***

| Compound | Zone of Inhibition (mm) | Reference |

|---|---|---|

| 5c | High Activity | nih.gov |

| 5d | High Activity | nih.gov |

| 7a | High Activity | nih.gov |

| 7c | High Activity | nih.gov |

| 7e | High Activity | nih.gov |

| 7d | No Activity | nih.gov |

Note: "High Activity" indicates a significant zone of inhibition as reported in the study, though specific numerical values were not always provided in the source material.

Antifungal Activity

The antifungal properties of quinoxaline derivatives have also been a subject of investigation. arcjournals.org Studies have shown that these compounds can be effective against various fungal pathogens, including species of Candida and Aspergillus. arcjournals.orgfrontiersin.orgacs.org

In one study, a series of 18 novel 2,3-substituted-quinoxaline derivatives were synthesized and all of them showed activity against Candida albicans, with zones of inhibition ranging from 13 to 18.5 mm. arcjournals.orgarcjournals.org Another study focusing on novel thiazolidinone-containing quinoxaline-1,4-di-N-oxides demonstrated that compounds 2t , 2u , 2y , and 2z exhibited potent antifungal activities against Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Cryptococcus neoformans, with MIC values between 2 and 4 μg/mL. frontiersin.org

Furthermore, a series of novel quinoxaline-triazole compounds were synthesized and evaluated for their antifungal effects. Compound 5d from this series showed significant activity against Candida glabrata and Candida krusei with a MIC90 of 2 μg/mL, and against Candida albicans with a MIC90 of 4 μg/mL. acs.org The antifungal activity of these derivatives is often attributed to their ability to interfere with essential fungal cellular processes.

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2t | C. albicans, C. tropicalis, A. fumigatus, C. neoformans | 2 - 4 | frontiersin.org |

| 2u | C. albicans, C. tropicalis, A. fumigatus, C. neoformans | 2 - 4 | frontiersin.org |

| 2y | C. albicans, C. tropicalis, A. fumigatus, C. neoformans | 2 - 4 | frontiersin.org |

| 2z | C. albicans, C. tropicalis, A. fumigatus, C. neoformans | 2 - 4 | frontiersin.org |

| 5d | Candida glabrata | 2 (MIC90) | acs.org |

| 5d | Candida krusei | 2 (MIC90) | acs.org |

| 5d | Candida albicans | 4 (MIC90) | acs.org |

Antiviral Activity

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with significant research focused on their activity against the Human Immunodeficiency Virus (HIV). nih.govrsc.orgnih.gov The mechanism of action for many of these derivatives involves the inhibition of key viral enzymes, such as reverse transcriptase (RT). nih.gov

One notable derivative, S-2720 [6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione], was identified as a potent inhibitor of HIV-1 RT and viral replication in cell cultures. nih.gov In a separate study, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, and two compounds with bulky substituents at positions 2 and 3 showed better anti-HIV activity compared to those with smaller substitutions, with no cytotoxicity observed on VERO cells.

Further research led to the identification of a quinoxaline derivative, compound 3 , which exhibited an EC50 of 3.1 nM against HIV, a potency comparable to the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. Another compound, 12a , also demonstrated extremely potent anti-HIV activity in monocyte-macrophages. torvergata.it These findings underscore the potential of the quinoxaline scaffold in the development of new antiviral therapies. researchgate.net

Table 3: Anti-HIV Activity of Selected Quinoxaline Derivatives

| Compound | Target | Activity (EC50 in nM) | Reference |

|---|---|---|---|

| S-2720 | HIV-1 RT | Potent Inhibitor | nih.gov |

| 3 | HIV | 3.1 | |

| 12a | HIV | Potent Inhibitor | torvergata.it |

| Nevirapine (Reference) | HIV | 6.7 |

Antiparasitic Activities

The therapeutic potential of quinoxaline derivatives extends to parasitic diseases, with significant findings in the areas of antimalarial and antileishmanial activity. researchgate.netarcjournals.org

Antimalarial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge. Quinoxaline-based compounds have shown potent activity against Plasmodium falciparum, including drug-resistant strains. nih.govnih.gov

A series of anti-schistosomal quinoxaline-based compounds were found to possess potent antimalarial activity, with some exhibiting IC50 values in the single-digit nanomolar range. nih.govnih.gov For example, compound 22 showed an IC50 of 22 nM against the 3D7 strain and 32 nM against the multi-drug resistant Dd2 strain of P. falciparum. nih.gov Structure-activity relationship studies revealed that modifications to certain parts of the molecule, such as the nitro group at the C6 position, could significantly impact antimalarial potency. nih.gov

Another study focused on quinoxaline analogs of chalcones and reported that compounds 1a and 2a were the most active against P. falciparum. mdpi.com The presence of an enone moiety linked to the quinoxaline ring was found to be important for the observed antiplasmodial activity. mdpi.com Furthermore, bispyrrolo[1,2-a]quinoxalines have demonstrated superior antimalarial activity compared to their monomeric counterparts, with IC50 values in the nanomolar range. acs.org

**Table 4: Antimalarial Activity of Selected Quinoxaline Derivatives against *Plasmodium falciparum***

| Compound | P. falciparum Strain | Activity (IC50 in nM) | Reference |

|---|---|---|---|

| 22 | 3D7 | 22 | nih.gov |

| 22 | Dd2 (multi-drug resistant) | 32 | nih.gov |

| 1a | - | Most Active | mdpi.com |

| 2a | - | Most Active | mdpi.com |

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is another area where quinoxaline derivatives have shown promise. researchgate.net Several studies have investigated the antileishmanial activity of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis. asm.orgnih.govnih.gov

Compounds LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) and LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) demonstrated significant antiproliferative activity against both promastigote and intracellular amastigote forms of L. amazonensis. asm.orgnih.govnih.gov The IC50 values for LSPN329 and LSPN331 against promastigotes were 5.3 µM and 30.0 µM, respectively. nih.gov Mechanistic studies suggest that these compounds induce mitochondrial alterations in the parasites. asm.orgnih.gov In vivo studies in a murine model of cutaneous leishmaniasis also showed that treatment with these compounds led to a significant decrease in lesion thickness. asm.orgnih.gov

Other studies have also reported on the antileishmanial potential of different quinoxaline derivatives. For example, 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were found to be potent against Leishmania donovani, with some derivatives being more active than the reference drugs. usp.br

Table 5: Antileishmanial Activity of Selected Quinoxaline Derivatives against Leishmania amazonensis Promastigotes

| Compound | Activity (IC50 in µM) | Reference |

|---|---|---|

| LSPN329 | 5.3 | nih.gov |

| LSPN331 | 30.0 | nih.gov |

Other Biological Activities

Beyond their primary applications, quinoxaline derivatives have been investigated for a range of other pharmacological effects. These include anti-inflammatory, antioxidant, anxiolytic, and enzyme-inhibiting properties, which are detailed in the following sections.

Derivatives of the quinoxaline scaffold have demonstrated significant anti-inflammatory potential in both in-vitro and in-vivo studies. Research has explored various mechanisms, including the inhibition of protein denaturation, pro-inflammatory enzymes, and mediator release.

A series of quinoxaline-hydrazone derivatives (compounds 4a-n) were evaluated for their anti-inflammatory effects. nih.gov In an in-vitro assay measuring the inhibition of bovine serum albumin (BSA) denaturation, all tested compounds showed moderate to high activity. nih.gov Compound 4a was particularly potent, with an inhibition of 83.42%, slightly exceeding that of the standard drug diclofenac (B195802) sodium (82.90%). nih.gov The anti-inflammatory action of these compounds was further linked to the inhibition of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. nih.gov Compound 4a showed high selectivity against p38α MAP kinase with an IC₅₀ value of 0.042 µM, comparable to the standard inhibitor SB203580 (IC₅₀ = 0.044 µM). nih.gov

In-vivo evaluation using the carrageenan-induced rat paw edema model confirmed these findings. Compounds 4a and 4d exhibited the highest activity, with 83.61% and 82.92% inhibition of edema, respectively, which was comparable to diclofenac sodium (82.65% inhibition). nih.gov

Other studies have identified different quinoxaline derivatives with notable anti-inflammatory action. Quinoxaline 1,4-di-N-oxide derivatives were synthesized and tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory leukotrienes. unav.edu Compound 7b , a quinoxaline 1,4-di-N-oxide derivative, showed a significant in-vivo anti-inflammatory effect of 41% in the carrageenan-induced edema model, which was comparable to the reference drug indomethacin (B1671933) (47%). unav.edu

Furthermore, the aminoalcohol-based quinoxaline derivatives DEQX and OAQX were shown to reduce leukocyte migration in a mouse model of carrageenan-induced peritonitis. scielo.brnih.gov This effect was accompanied by a decrease in the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). scielo.brnih.gov

Table 1: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 4a | In-vitro (BSA Denaturation) | 83.42% Inhibition | nih.gov |

| 4d | In-vitro (BSA Denaturation) | 81.87% Inhibition | nih.gov |

| Diclofenac Sodium | In-vitro (BSA Denaturation) | 82.90% Inhibition | nih.gov |

| 4a | In-vitro (p38α MAP Kinase) | IC₅₀ = 0.042 µM | nih.gov |

| SB203580 | In-vitro (p38α MAP Kinase) | IC₅₀ = 0.044 µM | nih.gov |

| 4a | In-vivo (Rat Paw Edema) | 83.61% Inhibition | nih.gov |

| 4d | In-vivo (Rat Paw Edema) | 82.92% Inhibition | nih.gov |

| Diclofenac Sodium | In-vivo (Rat Paw Edema) | 82.65% Inhibition | nih.gov |

| 7b | In-vivo (Rat Paw Edema) | 41% Inhibition | unav.edu |

| Indomethacin | In-vivo (Rat Paw Edema) | 47% Inhibition | unav.edu |

| DEQX | In-vivo (Leukocyte Migration) | Significant Inhibition (p < 0.01) | scielo.brnih.gov |

| OAQX | In-vivo (Leukocyte Migration) | Significant Inhibition (p < 0.001) | scielo.brnih.gov |

| DEQX & OAQX | In-vivo (Cytokine Levels) | Decreased IL-1β and TNF-α (p < 0.05) | scielo.brnih.gov |

The relationship between inflammation and oxidative stress has prompted investigations into the antioxidant capabilities of quinoxaline derivatives. Various assays have confirmed that these compounds can act as effective radical scavengers.

The antioxidant potential of quinoxaline-hydrazone derivatives was assessed using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Compounds 4a and 4d demonstrated significant free radical scavenging potential, with percentage inhibitions of 74.70% and 74.34%, respectively. nih.gov This activity was comparable to that of the standard antioxidant butylated hydroxyanisole (BHA), which showed 74.09% scavenging. nih.gov

In another study, a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were evaluated for antioxidant activity using both DPPH and mice microsome lipid peroxidation (LPO) methods. nih.gov Many of the synthesized compounds proved to be potent antioxidants. nih.gov Compound 6e was the most effective in the DPPH assay with an EC₅₀ of 7.60 µg·mL⁻¹, while compound 6a was the most potent in the LPO assay with an EC₅₀ of 0.96 µg·mL⁻¹. nih.gov These values were comparable to or better than the positive control, Trolox. nih.gov

Pyrrolo[2,3-b]quinoxaline derivatives have also been identified as having antioxidant properties. rsc.org An evaluation using the DPPH assay found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) was the most promising radical scavenger among the tested compounds. rsc.org Computational studies further suggested that this compound is a potent scavenger of hydroxyl radicals (HO˙) in lipid environments. rsc.org Similarly, spiropyrrolidine derivatives tethered to an indeno-quinoxaline hybrid structure showed remarkable antioxidant potential in DPPH, ABTS, and FRAP assays. mdpi.com

Table 2: Antioxidant Activity of Selected Quinoxaline Derivatives

| Compound | Assay | Result (IC₅₀ / EC₅₀ / % Scavenging) | Reference |

|---|---|---|---|

| 4a | DPPH | 74.70% Scavenging | nih.gov |

| 4d | DPPH | 74.34% Scavenging | nih.gov |

| Butylated Hydroxyanisole | DPPH | 74.09% Scavenging | nih.gov |

| 6e | DPPH | EC₅₀ = 7.60 µg·mL⁻¹ | nih.gov |

| 6a | Lipid Peroxidation | EC₅₀ = 0.96 µg·mL⁻¹ | nih.gov |

| Trolox | DPPH | EC₅₀ = 5.90 µg·mL⁻¹ | nih.gov |

| Trolox | Lipid Peroxidation | EC₅₀ = 18.23 µg·mL⁻¹ | nih.gov |

| 5c | DPPH | IC₅₀ = 3.26 ± 0.32 mM | mdpi.com |

| 5c | ABTS | IC₅₀ = 7.03 ± 0.07 mM | mdpi.com |

| Ethyl 1,2-diphenyl-1H-pyrrolo... (3a) | DPPH | Greatest potential among tested derivatives | rsc.org |

The anxiolytic potential of quinoxaline derivatives has been explored through various behavioral models in animals. A new series of C²,C³-disubstituted quinoxaline derivatives were synthesized and evaluated for their anxiolytic activity using the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) tests. mdpi.comnih.gov From this series, compounds 2a , 2b , 2c , and 4b were identified as active in the EPM test. mdpi.comnih.gov Further testing in the LDB confirmed their anxiolytic properties, with compound 2b (2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride ) emerging as the most promising candidate with a high anxiolytic effect. mdpi.comnih.gov

In a separate study, the quinoxalinone derivative 6-nitro-2(1H)-quinoxalinone (NQu) was shown to produce clear anxiolytic-like effects in the EPM test, comparable to the standard anxiolytic drug diazepam. scirp.org This effect was observed without affecting general locomotor activity, suggesting a specific anxiolytic action. scirp.org The study proposed that an electron-withdrawing group, such as the nitro (NO₂) group on the benzene (B151609) moiety, is beneficial for the anxiolytic-like activity. scirp.org

Other research into imidazo[1,5-a]quinoxaline (B8520501) piperazine (B1678402) ureas identified several analogues with high affinity for the GABA-A/benzodiazepine receptor complex. nih.gov Two partial agonists from this series, compounds 55 and 91 , demonstrated good activity in animal models of anxiety with minimal side effects typical of benzodiazepines. nih.gov